molecular formula C30H26O12 B1201856 Procyanidin B2 CAS No. 15514-06-4

Procyanidin B2

Cat. No.: B1201856
CAS No.: 15514-06-4
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds found abundantly in various plants. These compounds are known for their antioxidant properties and are commonly found in foods such as grapes, apples, blueberries, and cocoa. This compound, in particular, has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .

Scientific Research Applications

Procyanidin B2 has a wide range of scientific research applications:

Chemistry: In chemistry, proanthocyanidin B2 is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used in the study of polymeric materials and their interactions with other compounds .

Biology: In biological research, proanthocyanidin B2 is investigated for its role in cellular signaling pathways and its effects on gene expression. It has been shown to regulate the activity of proteins such as Sirt1 and Sirt3, which are involved in inflammatory responses .

Medicine: In medicine, proanthocyanidin B2 is explored for its potential therapeutic effects, including its ability to suppress tumor growth by restoring PTEN protein expression and reducing methylation in the PTEN gene promoter region . It is also studied for its cardioprotective and neuroprotective effects .

Industry: In the industrial sector, proanthocyanidin B2 is used in the development of functional foods and nutraceuticals due to its health-promoting properties. It is also utilized in the formulation of cosmetics and skincare products for its antioxidant and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin B2 can be synthesized through various methods, including the use of flavan-3-ols such as catechin and epicatechin. The synthesis often involves oxidative coupling reactions under controlled conditions. Common solvents used in these reactions include methanol, ethanol, and acetone .

Industrial Production Methods: Industrial production of proanthocyanidin B2 typically involves the extraction from natural sources. The extraction process often uses solvents like methanol, ethanol, or water, and may involve techniques such as chromatography for purification . The use of Sephadex LH-20 and Sephadex LH-60 columns is common for isolating pure oligomeric proanthocyanidins .

Chemical Reactions Analysis

Types of Reactions: Procyanidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into proanthocyanidin A2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions .

Common Reagents and Conditions: Common reagents used in the reactions of proanthocyanidin B2 include oxidizing agents like 1,1-diphenyl-2-picrylhydrazyl and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various metabolites such as methylation, sulfation, and hydroxylation products. These metabolites have been identified in studies involving the metabolism of proanthocyanidin B2 in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935146
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15514-06-4, 35356-34-4, 71328-22-8, 121842-80-6
Record name Procyanidin B
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidol oligomer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143099
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Record name 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71328-22-8
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Record name ent-Epicatechin(4alpha->8)catechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037968
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